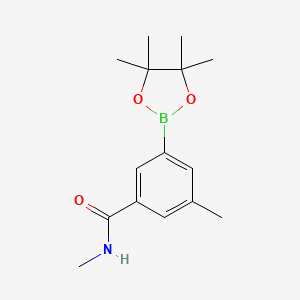
5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the dihydroisoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the following steps:
Amidation: The carboxamide group can be introduced by reacting the brominated isoquinoline with an isopropylamine derivative under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the isoquinoline ring.
Reduction: Reduction reactions can target the carboxamide group or the bromine atom, leading to the formation of different derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amines or alcohols, and substitution may result in various functionalized isoquinolines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
5-Bromoisoquinoline: Lacks the isopropyl and carboxamide groups.
N-Isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Lacks the bromine atom.
3,4-Dihydroisoquinoline derivatives: Various substitutions at different positions.
Uniqueness
The uniqueness of 5-Bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other isoquinoline derivatives.
特性
分子式 |
C13H17BrN2O |
|---|---|
分子量 |
297.19 g/mol |
IUPAC名 |
5-bromo-N-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C13H17BrN2O/c1-9(2)15-13(17)16-7-6-11-10(8-16)4-3-5-12(11)14/h3-5,9H,6-8H2,1-2H3,(H,15,17) |
InChIキー |
NMQUAAUXUWJOJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)N1CCC2=C(C1)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)


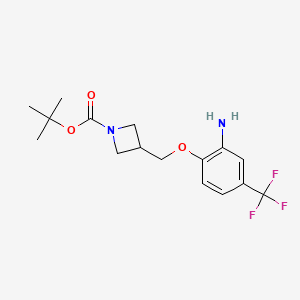
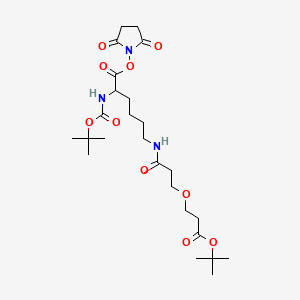
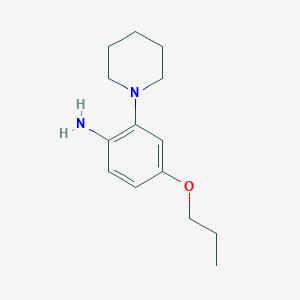
![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
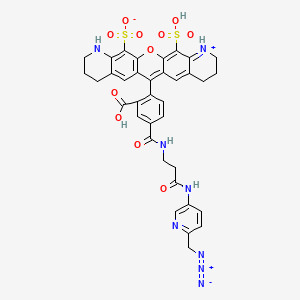
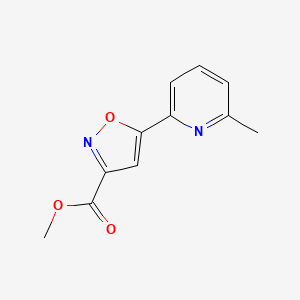
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
